2-Methylthieno[3,2-d]pyrimidine
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C7H6N2S |
|---|---|
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
2-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-8-4-7-6(9-5)2-3-10-7/h2-4H,1H3 |
Clé InChI |
IWICUSXVASNZAL-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)C=CS2 |
SMILES canonique |
CC1=NC=C2C(=N1)C=CS2 |
Origine du produit |
United States |
Derivatization and Analog Design of 2 Methylthieno 3,2 D Pyrimidine
Design Principles for Modifying the Thieno[3,2-d]pyrimidine (B1254671) Ring System
The design of derivatives based on the thieno[3,2-d]pyrimidine scaffold is a strategic process aimed at optimizing pharmacological activity. Key principles involve the modulation of the electronic and steric properties of the molecule to enhance its interaction with biological targets.
One fundamental approach is the application of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties. This can lead to retained or enhanced biological activity. For instance, the thieno[3,2-d]pyrimidine system itself can be considered a bioisostere of purine (B94841), a core component of many endogenous molecules and drugs. nih.gov This inherent similarity provides a strong starting point for designing molecules that can interact with purine-binding sites in various enzymes and receptors.
Structure-activity relationship (SAR) studies are crucial in guiding the modification of the thieno[3,2-d]pyrimidine ring. nih.gov These studies systematically alter different parts of the molecule to understand which groups are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. For example, modifications at the C2 and C6 positions of the thieno[3,2-d]pyrimidine core have been explored to modulate the anti-proliferative activity of these compounds. nih.gov
Another key design principle is the introduction of moieties that can form specific interactions with the target protein, such as hydrogen bonds or hydrophobic interactions. For instance, the incorporation of groups like aroyl hydrazones or aryl hydrazides is a deliberate strategy to create dual inhibitors of PI3K and mTOR by targeting specific residues in the active sites of these enzymes. nih.gov
Elucidation of Substituent Effects on Bioactivity Profiles
The biological activity of 2-methylthieno[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Understanding these effects is critical for the rational design of more potent and selective therapeutic agents.
Structure-activity relationship (SAR) studies have demonstrated that even minor changes to substituents can lead to significant variations in bioactivity. For instance, in a series of thieno[3,2-d]pyrimidine derivatives designed as dual PI3K/mTOR inhibitors, the moieties at the C2 and C-6 positions were found to be critical for activity. nih.gov Specifically, an aryl hydrazide at the C-6 position and a 2-aminopyrimidine (B69317) at the C-2 position were identified as optimal fragments for potent in vitro activity. nih.gov
The electronic properties of substituents play a significant role. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the thieno[3,2-d]pyrimidine ring system, thereby affecting its ability to interact with biological targets. For example, in the design of EGFR kinase inhibitors, the substitution pattern on the phenyl ring attached to the thienopyrimidine core was found to be crucial. nih.gov A hydroxyl group at the 3-position of the phenyl ring resulted in good enzymatic activity, while moving it to the para position or replacing it with other groups, even a bioisosteric amino group, led to a significant decrease or abolishment of activity. nih.gov
Steric factors also have a considerable impact. The size and shape of substituents can influence how the molecule fits into the binding pocket of a target protein. In some cases, bulky substituents may be required to occupy a specific hydrophobic pocket, while in others, smaller groups may be necessary to avoid steric clashes. For example, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of a more lipophilic tetramethylene substitution at the 5 & 6 positions of the thienopyrimidine core generally resulted in better activity compared to their corresponding 5-methyl-6-carboxylate analogues. nih.gov
Furthermore, the ability of substituents to participate in hydrogen bonding is a key determinant of bioactivity. The morpholine (B109124) moiety in several PI3K inhibitors is crucial for binding to a valine residue in the hinge region of the enzyme through a hydrogen bond. nih.gov The strategic placement of hydrogen bond donors and acceptors in the substituents of the this compound scaffold can therefore significantly enhance binding affinity and potency.
The following table summarizes the observed effects of different substituents on the bioactivity of thieno[3,2-d]pyrimidine derivatives based on published research:
| Position of Substitution | Substituent Type | Observed Effect on Bioactivity | Reference |
| C2 | 2-Aminopyrimidine | Optimal for PI3K/mTOR dual inhibition | nih.gov |
| C6 | Aryl hydrazide | Optimal for PI3K/mTOR dual inhibition | nih.gov |
| Phenyl ring attached to scaffold | 3-OH | Good PI3K inhibitory activity | nih.gov |
| Phenyl ring attached to scaffold | 4-OH or NH2 | Decreased or abolished PI3K inhibitory activity | nih.gov |
| 5 & 6 positions | Tetramethylene | Better activity compared to 5-methyl-6-carboxylate | nih.gov |
Scaffold Hopping Approaches for Novel Analog Identification
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining its biological activity. This approach is particularly useful for discovering novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.
In the context of the thieno[3,2-d]pyrimidine system, scaffold hopping can be employed to explore new chemical space and identify analogs that may not be readily accessible through simple derivatization. One example of this approach involved starting from thienopyrimidine acids and, through scaffold hopping, identifying furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum. researchgate.netnih.gov This transition from a thieno[3,2-d]pyrimidine to a furano[2,3-d]pyrimidine core represents a significant structural change, yet the desired inhibitory activity was maintained and even improved in some cases. researchgate.netnih.gov
The rationale behind a successful scaffold hop often relies on maintaining the key pharmacophoric features of the original molecule. These features are the essential three-dimensional arrangement of functional groups required for biological activity. For instance, hydrogen bond donors and acceptors, hydrophobic groups, and charged centers must be positioned correctly in the new scaffold to ensure proper interaction with the biological target. X-ray crystallography and computational modeling are invaluable tools in this process, as they can provide detailed information about the binding mode of the original ligand and help in the design of new scaffolds that can mimic this interaction. nih.gov
Another example of a scaffold hopping strategy involved the replacement of the benzene (B151609) ring in the anticancer agent MPC-6827 with a thiophene (B33073) ring to create bioisosteric analogs based on the thieno[3,2-d]pyrimidine scaffold. nih.gov This approach led to the synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives with promising antiproliferative activity. nih.gov
The success of scaffold hopping is not guaranteed and often requires the synthesis and testing of a library of compounds based on the new scaffold. However, when successful, it can lead to the discovery of truly innovative drug candidates with significant advantages over existing therapies.
Synthesis of Specific this compound Analogs
The synthesis of specific analogs of this compound is a crucial step in the exploration of their chemical and biological properties. The following subsections detail the preparation of three distinct derivatives, highlighting the different synthetic methodologies employed.
The synthesis of (2-Methylthieno[3,2-d]pyrimidin-4-yl)(5-methylthiophen-2-yl)methanone has not been explicitly detailed in the provided search results. Therefore, a specific synthetic route for this compound cannot be provided at this time.
A general method for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, which can be adapted for the preparation of 3-(2-Chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4(3H)-one. The synthesis typically involves the cyclization of an appropriately substituted aminothiophene derivative.
While a specific synthesis for 3-(2-Chlorophenyl)-2-methylthieno[3,2-d]pyrimidin-4(3H)-one is not available in the provided search results, a related synthesis of 3-amino-2-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one involves reacting 2-methyl-5-phenyl-4H-thieno[2,3-d] nih.govresearchgate.netoxazin-4-one with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. chemicalbook.com This suggests that a similar strategy, perhaps starting from a different aminothiophene precursor and using 2-chloroaniline (B154045) in the cyclization step, could potentially yield the desired product.
A series of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives were synthesized using efficient microwave-assisted chemical processes. nih.govresearchgate.net These compounds were designed as bioisosteric analogs of the anticancer agent MPC-6827. nih.govresearchgate.net
The synthetic strategy involved a two-step procedure starting from an acetimidamide precursor. nih.gov The starting acetimidamide was heated with p-anisidine (B42471) in a mixture of acetonitrile (B52724) and acetic acid under microwave irradiation. nih.gov The addition of aluminum chloride (AlCl3) as a catalyst and an increase in reaction temperature were found to be crucial for the successful cyclization to the desired N-(4-methoxyphenyl)-2-methyl-benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-amine. nih.gov
The proposed mechanism involves the nucleophilic attack of the primary aromatic amine (p-anisidine) on the cyano group of the acetimidamide, which is activated by AlCl3. nih.gov The resulting p-methoxyphenylamidine intermediate then undergoes intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine on the enamine function, leading to the formation of the pyrimidine (B1678525) ring and yielding the final product. nih.gov
The following table outlines the general reaction conditions for the synthesis of these derivatives:
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| Acetimidamide derivative | p-Anisidine, AlCl3 | Acetonitrile/Acetic Acid | Microwave irradiation, 160 °C | N-(4-Methoxyphenyl)-2-methyl-benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-amine | nih.gov |
This microwave-assisted approach offers a convenient and efficient method for the synthesis of a diverse array of thieno[3,2-d]pyrimidine analogs for biological evaluation. nih.govresearchgate.net
Preparation of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
A series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been developed as potent inhibitors of phosphodiesterase 7 (PDE7). nih.gov The synthesis of these analogs often starts from a core intermediate, which is then further modified.
A key starting material, 2-(cyclopentylamino)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one, can be prepared by reacting the appropriate 2-substituted thieno[3,2-d]pyrimidine precursor with cyclopentylamine (B150401). acs.org For instance, the reaction of a suitable precursor (14a) with excess cyclopentylamine in tetrahydrofuran (B95107) (THF) under reflux conditions for 18 hours yields the desired product in high yield (89%). acs.org
Further modifications can be introduced at various positions of the thieno[3,2-d]pyrimidine ring system. For example, bromination of the 7-position is a common strategy to create an intermediate for further functionalization. This can be achieved by treating the parent compound with reagents like phenyltrimethylammonium (B184261) tribromide and calcium carbonate. acs.org The resulting 7-bromo derivative serves as a versatile precursor for introducing a wide range of substituents via cross-coupling reactions or other transformations. nih.govacs.org
Table 1: Synthesis of Selected 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives acs.org
| Compound Name | Starting Material(s) | Reagents and Conditions | Yield |
|---|---|---|---|
| 2-(Cyclopentylamino)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one (10) | Compound 14a, Cyclopentylamine | THF, reflux, 18 h | 89% |
| 2-(Cyclopentylamino)-3-ethyl-6-methylthieno[3,2-d]pyrimidin-4(3H)-one (15) | Compound 14b, Cyclopentylamine | THF, reflux, 4 h | 74% |
| 7-Bromo-2-(cyclopentylamino)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one (16) | Compound 10, Phenyltrimethylammonium tribromide, Calcium carbonate | Dichloromethane (B109758), Methanol, rt, 14 h | 48% |
| 2-(Cyclopentylamino)-3-ethyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one (21) | Compound 16, Trimethylboroxine, Potassium carbonate | Tetrakis(triphenylphosphine)palladium, 1,4-dioxane/water, 100 °C, 18 h | N/A |
Synthesis of Thieno[3,2-d]pyrimidine-6-carboxamides
Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as a novel class of potent pan-inhibitors for sirtuins SIRT1, SIRT2, and SIRT3. nih.govacs.org The synthesis of these compounds was guided by the analysis of data from Encoded Library Technology (ELT), which highlighted the thieno[3,2-d]pyrimidine-6-carboxamide scaffold as a critical core for inhibitory function. acs.org
The general synthetic approach involves the initial preparation of a key intermediate, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (13). This is accomplished by treating 2,2,6,6-tetramethylpiperidine (B32323) in anhydrous THF with n-butyllithium (BuLi) at 0°C, followed by subsequent reactions to build the desired acid. acs.org This intermediate can then be converted into a variety of carboxamide derivatives. The synthesis involves forming an amide bond between the carboxylic acid group at the 6-position and a diverse range of amines. For example, the chloride at the 4-position can be displaced by an amine to introduce further diversity into the molecule. acs.org Crystallographic studies of several inhibitors bound to SIRT3 have shown that the carboxamide group binds in the nicotinamide (B372718) C-pocket, while other parts of the inhibitor extend into the substrate channel, providing a structural basis for the observed structure-activity relationships (SAR). nih.gov
Table 2: Key Findings for Thieno[3,2-d]pyrimidine-6-carboxamide Inhibitors nih.gov
| Compound | Target(s) | Potency (IC₅₀) | Key Structural Feature |
|---|---|---|---|
| 11c | SIRT1, SIRT2, SIRT3 | 3.6 nM, 2.7 nM, 4.0 nM | Pan-inhibitor |
| 28 | SIRT1, SIRT2, SIRT3 | Potent, drug-like | Improved physiochemical properties |
Synthesis of 7-Bromo-2-(cyclopentylamino)-3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carbaldehyde
The synthesis of the title compound, 7-bromo-2-(cyclopentylamino)-3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carbaldehyde (17), provides a key intermediate for introducing substituents at the 6-position of the thieno[3,2-d]pyrimidine core. acs.org
The preparation starts from 7-bromo-2-(cyclopentylamino)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one (16). The reaction proceeds via a formylation reaction. Specifically, the starting material is dissolved in tetrahydrofuran (THF) and treated with a solution of lithium diisopropylamide (LDA) in THF at 0°C under an argon atmosphere. Anhydrous dimethylformamide (DMF) is then added, and the reaction mixture is stirred at 0°C for two hours. The reaction is subsequently quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted. This procedure introduces a carbaldehyde group at the 6-position of the heterocyclic ring. acs.org This aldehyde can then be used in further synthetic steps, for example, as a substrate for Grignard reactions to introduce alkyl or aryl groups. acs.org
Table 3: Synthetic Details for Compound 17 acs.org
| Compound Name | Starting Material | Reagents | Solvent | Reaction Conditions |
|---|
Preparation of 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas
A series of novel 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas has been synthesized and evaluated as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. nih.govbohrium.com The synthesis of these compounds involves the reaction of differently substituted aryl isocyanates with a key amine intermediate. uminho.pt
The general synthetic route starts with the preparation of a 4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline precursor. This precursor is then reacted with various substituted aryl isocyanates in a solvent mixture such as THF and dichloromethane at room temperature. uminho.pt This reaction forms the urea (B33335) linkage, connecting the thieno[3,2-d]pyrimidine core via a phenoxy linker to a substituted aryl group. Several of these compounds have demonstrated significant inhibitory activity against VEGFR-2, with IC₅₀ values in the nanomolar range (150-199 nM). nih.govbohrium.com These compounds were also shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and block the phosphorylation of VEGFR-2, confirming their mechanism of action. nih.gov
Table 4: Research Findings for 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea Derivatives nih.govbohrium.com
| Activity | Finding | Concentration/Value |
|---|---|---|
| VEGFR-2 Inhibition | Three compounds showed good inhibition with low IC₅₀ values. | 150-199 nM |
| HUVEC Proliferation Inhibition | Significant inhibition of VEGF-stimulated proliferation. | 0.5-1 µM |
Structure Activity Relationship Sar Studies of 2 Methylthieno 3,2 D Pyrimidine Derivatives
SAR in Kinase Inhibition
Thieno[3,2-d]pyrimidine (B1254671) derivatives have been extensively studied as inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.
Tpl2 Kinase Inhibition: For inhibitors of Tumor progression locus-2 (Tpl2) kinase, a key enzyme in inflammatory pathways, the substitution pattern on the thieno[3,2-d]pyrimidine core is a determining factor for activity. nih.gov The binding mode of these inhibitors can vary depending on the substitutions. nih.gov
Janus Kinase (JAK) Inhibition: In the pursuit of selective Janus Kinase 1 (JAK1) inhibitors for cancer treatment, a scaffold morphing strategy has been employed to design novel thieno[3,2-d]pyrimidine derivatives. nih.gov
Compound 24 , a potent and highly selective JAK1 inhibitor, was identified through this approach. nih.gov
Further optimization led to compounds 25 and 46 , which demonstrated improved selectivity for JAK1 over other JAK family members like JAK2 and JAK3 when compared to the known inhibitor AZD4205. nih.gov Compound 46, in particular, showed a four-fold increase in enzymatic activity against JAK1 compared to AZD4205. nih.gov
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Thieno[3,2-d]pyrimidine derivatives have also been developed as dual inhibitors of FAK and FLT3, which are often overexpressed in invasive cancers. acs.org An intensive SAR study led to the identification of compound 26 as a lead, which also showed potent activity against drug-resistant FLT3 mutants. acs.org
Phosphoinositide 3-kinase (PI3K) Inhibition: As inhibitors of PI3Kδ, an enzyme implicated in certain cancers, thieno[3,2-d]pyrimidine derivatives containing a piperazinone motif at the 6-position have been synthesized and evaluated. bohrium.comnih.gov
The SAR study revealed that a hydrophobic alkyl group at the 1-position of the piperazinone ring is crucial for PI3Kδ potency. bohrium.com
Alkyl or cycloalkyl groups with 3-5 carbons were found to be the most effective substituents. bohrium.com
These piperazinone-containing compounds exhibited greater potency and selectivity for PI3Kδ compared to their piperazine (B1678402) counterparts. nih.gov
Atypical Protein Kinase C (aPKC) Inhibition: In the context of controlling retinal vascular permeability, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated as inhibitors of aPKC isoforms. nih.gov A range of potencies against aPKCζ was observed, demonstrating the influence of different substitutions. nih.gov
Sirtuin 2 (SIRT2) Inhibition: A series of benzothieno[3,2-d]pyrimidine derivatives were designed as selective SIRT2 inhibitors. nih.gov
Compound 7 emerged as the most potent, being 6.6 times more effective than the reference compound cambinol (B1668241). nih.gov
This compound also exhibited high selectivity for SIRT1 and SIRT2 over SIRT3 and was twice as active as cambinol in promoting the hyperacetylation of α-tubulin. nih.gov
SAR in Tubulin Inhibition
The 2-methylthieno[3,2-d]pyrimidine scaffold has been utilized to develop potent tubulin polymerization inhibitors with significant anticancer activity.
A series of novel this compound analogues were designed and synthesized, leading to the discovery of compounds with low nanomolar antiproliferative activities. nottingham.ac.uk
Compound DPP-21 was identified as the most potent, with an average IC50 value of approximately 6.23 nM across six cancer cell lines, surpassing the activity of colchicine (B1669291). nottingham.ac.uk
DPP-21 inhibits tubulin polymerization with an IC50 of 2.4 μM and binds directly to the colchicine site on tubulin, as confirmed by X-ray crystallography. nottingham.ac.uk
Other potent analogues, compounds 13 and 25d , exhibited IC50 values around 1 nM and were effective against multidrug-resistant cancer cells. nih.gov
The SAR for these tubulin inhibitors highlights the importance of specific substitutions for enhanced activity. The presence of electron-donating groups, such as methoxy (B1213986) (OCH3) and methyl (CH3) groups, at various positions on the molecule can enhance tubulin inhibitory activity. mdpi.com
SAR in GPR55 Receptor Antagonism
The thieno[3,2-d]pyrimidine scaffold has been explored for its potential as an antagonist of the G protein-coupled receptor 55 (GPR55), an orphan receptor implicated in various physiological and pathological processes. nih.govtemple.edunih.gov
Building on the known GPR55 antagonist ML192, which features a thienopyrimidine core, studies have expanded the SAR for this class of compounds. nih.govtemple.edunih.gov
Modifications to the 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine scaffold were explored, including the synthesis of aromatic benzothienopyrimidine versions. nih.gov
These studies led to the identification of derivatives with functional efficacy and selectivity as GPR55 antagonists over cannabinoid receptors CB1 and CB2. nih.govnih.govresearchgate.net
SAR in Phosphodiesterase Inhibition
Thieno[3,2-d]pyrimidine derivatives have shown promise as inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular signaling.
PDE7 Inhibition: A series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones were developed as potent and soluble PDE7 inhibitors. nih.gov
The introduction of a 3-piperidine group at the 7-position significantly enhanced PDE7 inhibitory activity. nih.gov
Compound 32 from this series demonstrated strong PDE7 inhibition, good selectivity against other PDE isoforms (PDE3, 4, and 5), and favorable aqueous solubility. nih.gov
PDE IV Inhibition: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted on a series of 29 thieno[3,2-d]pyrimidines with affinity for PDE IV. nih.gov These studies provide models for predicting the affinity of related compounds and guiding the design of more potent inhibitors. nih.gov
SAR in Antimicrobial Activity
Derivatives of the thienopyrimidine scaffold have been synthesized and evaluated for their antimicrobial properties. researchgate.net
A series of tetramethylenethieno[2,3-d]pyrimidine derivatives were found to exhibit in vitro antibacterial and/or antifungal activity. nih.gov
4-benzolhydrazino-5,6-tetramethylenethieno[2,3-d]pyrimidine (9) showed the highest activity, with a minimum inhibitory concentration (MIC) of 7.81 micrograms/ml against E. coli and C. albicans. nih.gov
Compound 16 was also potent, with a minimum bactericidal concentration (MBC) of 15.62 micrograms/ml. nih.gov
In another study, thieno[2,3-d]pyrimidinedione derivatives were synthesized and tested against a range of bacteria. nih.gov
Compound 2 from this series displayed potent activity (2–16 mg/L) against multi-drug resistant Gram-positive bacteria, including MRSA, VISA, VRSA, and VRE. nih.gov
Furthermore, a study on a new series of thieno[2,3-d]pyrimidine derivatives revealed that compound 9b had a strong effect against various fungal and bacterial strains. researchgate.net
Mechanistic Studies and Biological Target Identification of 2 Methylthieno 3,2 D Pyrimidine Analogs
Identification of Specific Biological Targets
Analogs of 2-methylthieno[3,2-d]pyrimidine have been found to interact with a range of biological targets, playing significant roles in various cellular processes. These targets include enzymes and receptors that are pivotal in disease progression, particularly in cancer and inflammatory conditions.
One of the key targets identified for thieno[3,2-d]pyrimidine (B1254671) derivatives is tubulin . Certain analogs disrupt the microtubule network by binding to the colchicine (B1669291) site of tubulin, which is crucial for cell division. researchgate.net This interaction inhibits tubulin polymerization, leading to cytotoxic effects. researchgate.net
Another significant target is the phosphoinositide 3-kinase (PI3K) family of enzymes. atlantis-press.comsemanticscholar.org The PI3K/AKT/mTOR signaling pathway is frequently overactive in many human cancers, and thienopyrimidine derivatives have been developed as potent inhibitors of this pathway. atlantis-press.com Some of these compounds have demonstrated high selectivity for specific PI3K isoforms. semanticscholar.orgnih.gov
The G protein-coupled receptor 55 (GPR55) has also been identified as a target for thieno[3,2-d]pyrimidine analogs. nih.gov Initially considered an orphan receptor, GPR55 is now recognized as a cannabinoid receptor with roles in pain, inflammation, and cancer. nih.govnih.gov Certain thienopyrimidine derivatives act as antagonists to this receptor. nih.gov
Furthermore, phosphodiesterase 7 (PDE7) , an enzyme that hydrolyzes the second messenger cyclic AMP (cAMP), is a target for this class of compounds. acs.orgnih.gov Inhibition of PDE7 is considered a therapeutic strategy for inflammatory diseases due to its role in T-cell activation. nih.govresearchgate.net
In addition to these, other targets for related thienopyrimidine structures include:
d-dopachrome (B1263922) tautomerase (D-DT/MIF2) : Inhibition of this cytokine has been linked to suppressed proliferation of cancer cells. nih.govacs.org
Cyclin-dependent kinase 7 (CDK7) : This enzyme is involved in cell cycle regulation and transcription, making it a target for cancer therapy. nih.gov
Muscarinic acetylcholine (B1216132) receptor 4 (M4) : Some thieno[2,3-b]pyridine-2-carboxamides, which are structurally related, act as positive allosteric modulators of this receptor. nih.gov
The diverse range of biological targets highlights the versatility of the thieno[3,2-d]pyrimidine scaffold in medicinal chemistry.
Modulation of Cellular Signaling Pathways
The interaction of this compound analogs with their biological targets leads to the modulation of several key cellular signaling pathways. These pathways are integral to cell growth, proliferation, survival, and inflammatory responses.
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. atlantis-press.comnih.gov Thienopyrimidine derivatives that inhibit PI3K effectively block downstream signaling, leading to reduced cell proliferation and survival. atlantis-press.comnih.gov For instance, some analogs have shown the ability to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route affected by these compounds. nih.gov Specifically, inhibitors of D-dopachrome tautomerase (MIF2) have been shown to deactivate the MAPK pathway, which in turn leads to cell cycle arrest and suppressed cancer cell proliferation. nih.gov This is achieved by attenuating the phosphorylation of ERK, a key component of the MAPK cascade. nih.gov
By targeting GPR55, thienopyrimidine antagonists can influence signaling pathways associated with this receptor. GPR55 activation has been shown to increase intracellular calcium levels and inhibit M current, suggesting that its antagonism could modulate neuronal excitability and other cellular processes. nih.gov
Inhibition of PDE7 by thienopyrimidine analogs leads to an increase in intracellular cAMP levels. researchgate.net Elevated cAMP is known to suppress the function of various immune cells, including T lymphocytes, thereby modulating inflammatory responses. researchgate.net
The disruption of tubulin polymerization directly impacts the formation of the mitotic spindle, a critical component for cell division. This interference with the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle and subsequent apoptosis. researchgate.net
Mechanisms of Action
The biological effects of this compound analogs are underpinned by distinct molecular mechanisms of action.
A significant mechanism of action for certain thieno[3,2-d]pyrimidine derivatives is the inhibition of tubulin polymerization. researchgate.net These compounds bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. researchgate.net The disruption of the microtubule network leads to a cascade of cellular events, most notably cell cycle arrest at the G2/M phase. researchgate.netnih.gov This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle, which is essential for chromosome segregation during mitosis. nih.gov The prolonged arrest at this checkpoint ultimately triggers apoptosis, or programmed cell death, contributing to the antiproliferative activity of these compounds. researchgate.netnih.gov Studies have shown that these agents can increase the expression of p-H3, a marker for the G2/M phase, confirming their effect on the cell cycle. researchgate.net
Thienopyrimidine derivatives have been designed as potent inhibitors of the PI3K pathway, a critical signaling cascade for cell growth and survival. atlantis-press.comsemanticscholar.org These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The inhibition of PI3K leads to the downregulation of its downstream effectors, including Akt and the mammalian target of rapamycin (B549165) (mTOR). atlantis-press.comnih.gov This blockade of the PI3K/Akt/mTOR pathway results in the suppression of cell proliferation, growth, and survival, making these compounds promising anticancer agents. nih.gov Some analogs exhibit selectivity for different isoforms of PI3K, which could lead to more targeted therapies with fewer side effects. semanticscholar.orgnih.gov
A distinct mechanism of action for some thieno[3,2-d]pyrimidine analogs is the antagonism of the G protein-coupled receptor 55 (GPR55). nih.gov GPR55 has been implicated in various physiological and pathological processes, including pain, inflammation, and cancer. nih.gov Antagonists of GPR55 containing the thienopyrimidine scaffold have been identified through high-throughput screening. nih.gov These compounds are believed to bind to a pocket in the receptor that extends into the extracellular loop region, a feature associated with antagonism. By blocking the activation of GPR55 by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), these antagonists can inhibit the downstream signaling pathways mediated by this receptor, which include increases in intracellular calcium. nih.govnih.gov
Certain 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives function as potent and selective inhibitors of phosphodiesterase 7 (PDE7). acs.orgnih.gov PDE7 is an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating the activity of T-lymphocytes and other immune cells. researchgate.net By inhibiting PDE7, these compounds increase the intracellular levels of cAMP. researchgate.net Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in T-cell proliferation and the production of pro-inflammatory cytokines. researchgate.net This mechanism makes PDE7 inhibitors bearing the thieno[3,2-d]pyrimidine core attractive candidates for the treatment of inflammatory and autoimmune diseases. nih.gov
VEGFR-2 Tyrosine Kinase Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis. nih.gov The inhibition of its signaling pathway is a well-established and attractive strategy in cancer therapy. nih.gov VEGFR-2 is frequently overexpressed in a variety of tumor types. acs.org Inhibitors of VEGFR-2 tyrosine kinase act by binding to the intracellular ATP-binding domain of the receptor, which blocks VEGF-mediated downstream signaling, endothelial cell proliferation, and ultimately tumor angiogenesis. acs.org
In the pursuit of novel VEGFR-2 inhibitors, several series of pyrimidine-based derivatives have been designed and synthesized. nih.gov For instance, a study focusing on pyrimidine (B1678525) derivatives identified compounds 7d , 9s , and 13n as potent inhibitors. These compounds demonstrated superior inhibitory activities against A549 and HepG2 cancer cell lines when compared to the known drug Pazopanib. nih.gov Molecular docking studies were also employed to investigate the binding modes of these compounds within the VEGFR-2 active site. nih.gov Another notable inhibitor is Rivoceranib (also known as apatinib), which has shown high potency and selectivity for VEGFR-2. It binds to VEGFR-2 with a low nanomolar affinity (KD of approximately 2 nM) and has demonstrated promising anti-tumor activity in various cancers, including gastric cancer, hepatocellular carcinoma, and breast cancer.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 7d | A549 | 9.19 - 13.17 | Pazopanib | 21.18 |
| 7d | HepG2 | 11.94 - 18.21 | Pazopanib | 36.66 |
| 9s | A549 | 9.19 - 13.17 | Pazopanib | 21.18 |
| 9s | HepG2 | 11.94 - 18.21 | Pazopanib | 36.66 |
| 13n | A549 | 9.19 - 13.17 | Pazopanib | 21.18 |
| 13n | HepG2 | 11.94 - 18.21 | Pazopanib | 36.66 |
Sirtuin Modulatory Activity
Sirtuins are a family of NAD+-dependent deacetylases (SIRT1-7) that are crucial regulators of metabolic pathways and are implicated in a wide range of biological processes, including cell survival, apoptosis, DNA repair, and inflammation. nih.gov The seven members of this enzyme family are considered potential therapeutic targets for a variety of human diseases, including metabolic disorders, cancer, and neurodegenerative diseases. nih.govresearchgate.net
A significant discovery in this area was the identification of thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. researchgate.net Using an encoded library technology (ELT) to screen a vast library of DNA-encoded small molecules, researchers identified a novel chemotype with nanomolar potency against these sirtuins. researchgate.netnih.gov One of the lead compounds, 11c , exhibited impressive inhibitory activity with IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. researchgate.netnih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogs such as 28 and 31 , which possess improved physicochemical properties while maintaining high potency. researchgate.net X-ray crystallography studies of these compounds bound to the SIRT3 active site revealed that their carboxamide group binds in the nicotinamide (B372718) C-pocket, and the aliphatic portions extend through the substrate channel, providing a structural basis for the observed SAR. researchgate.netnih.gov These potent pan-SIRT1/2/3 inhibitors are valuable tools for further research into sirtuin biology. researchgate.net
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
| 11c | 3.6 | 2.7 | 4.0 |
Inhibition of Helicobacter pylori Respiratory Complex I
The rising antibiotic resistance of Helicobacter pylori, a primary cause of gastritis, peptic ulcers, and gastric cancer, necessitates the development of novel therapeutic agents. uthsc.edunih.gov A high-throughput screening effort identified two structurally related thienopyrimidine compounds that selectively inhibit H. pylori over commensal gut bacteria. nih.govuthsc.edu
Subsequent research focused on establishing a structure-activity relationship for these thienopyrimidine compounds, leading to the synthesis of numerous analogs. nih.gov Mechanistic studies successfully identified the target of these compounds as the respiratory complex I of H. pylori, specifically the NuoD subunit. nih.govuthsc.edunih.gov This enzyme complex is uniquely essential for ATP synthesis in H. pylori, making it an attractive target for narrow-spectrum antibiotics. nih.gov Although lead compounds demonstrated efficacy in ex vivo models, they failed to show efficacy in a mouse model of H. pylori infection, suggesting that further optimization of their pharmacological properties, such as solubility and free-drug levels, is required for in vivo activity. nih.govuthsc.edu The thienopyrimidine series developed in these studies demonstrates that targeting the NuoB-NuoD interface of respiratory complex I is a viable strategy for developing novel agents against H. pylori. uthsc.edu
STAT3 Activation Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in inflammatory processes and is often overactivated in various diseases, including cancer. uthsc.edu The inhibition of STAT3 activation, particularly that induced by cytokines like Interleukin-6 (IL-6), represents a promising therapeutic approach. uthsc.edunih.gov
A series of thienopyrimidine derivatives have been synthesized and shown to be potent inhibitors of IL-6-induced STAT3 activation. uthsc.edunih.gov In studies using Hep3B cells, these compounds inhibited STAT3-dependent promoter activity in a dose-dependent manner, with IC50 values ranging from 5.73 to 0.32 µM. uthsc.edunih.gov Notably, the inclusion of a [3,2-d]thienopyrimidine moiety was found to improve the inhibitory activity. uthsc.edu For example, compound 6Ba (IC50 = 3.61 µM) was more potent than its [2,3-d] counterpart 6Aa . uthsc.edu Further modifications, such as the addition of a chloride at the 2-position of the triazolopyridine moiety in compound 6Bb , resulted in a 5.3-fold increase in potency against IL-6-induced STAT3 activity compared to 6Ba . uthsc.edu Among the synthesized derivatives, compounds 6Aa , 6Ab , 6Ba , and 6Bc were found to significantly suppress the phosphorylation of both STAT3 and ERK1/2, key proteins in the signaling cascade. uthsc.edunih.gov
| Compound | IL-6-induced STAT3 Inhibition IC50 (µM) |
| 6Aa | 5.73 |
| 6Ab | 0.68 |
| 6Ba | 3.61 |
| 6Bb | 0.68 |
| 6Bc | 0.32 |
Analysis of Cellular and Molecular Responses Induced by this compound Derivatives
Thienopyrimidine derivatives induce a range of cellular and molecular responses, primarily investigated in the context of cancer. These compounds have demonstrated anti-proliferative properties in various cancer cell lines. mdpi.com
One of the key molecular responses is the inhibition of critical signaling pathways. As detailed previously, certain thieno[3,2-d]pyrimidine analogs potently inhibit the IL-6/STAT3 pathway, leading to a significant reduction in the phosphorylation of STAT3 and ERK1/2 in Hep3B cells. uthsc.edu Overactivation of the STAT3 pathway is a known resistance mechanism to other targeted therapies like EGFR inhibitors, suggesting that dual inhibition could be a beneficial strategy. researchgate.net
Furthermore, thienopyrimidine derivatives have been shown to affect cell cycle progression. For example, studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed that they can cause cell cycle arrest. mdpi.comnih.gov The specific phase of arrest appears to be cell-line dependent, with arrest in the G1 phase observed in the estrogen receptor-positive MCF-7 breast cancer cell line and arrest in the G2 phase in MDA-MB-231 cells. mdpi.comnih.gov
Induction of apoptosis is another significant cellular response. Some thieno[2,3-d]pyrimidine (B153573) derivatives have been found to initiate the apoptotic process in MCF-7 breast cancer cells. researchgate.net This is achieved through the upregulation of apoptotic markers like Caspase-3, Caspase-8, and Caspase-9, and the downregulation of anti-apoptotic markers such as CDK-2, CDK-4, and CDK-6. researchgate.net
Moreover, some thienopyrimidine analogs can disrupt cellular metabolism. Novel 6-substituted thieno[2,3-d]pyrimidines have been identified as multitargeted agents that inhibit both cytosolic and mitochondrial one-carbon metabolism. They achieve this by inhibiting glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), which are key enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway.
Computational Chemistry and Molecular Modeling of 2 Methylthieno 3,2 D Pyrimidine
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in predicting binding modes and estimating the strength of the interaction, thereby streamlining the drug discovery process.
Molecular docking simulations are employed to predict how derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold fit into the active site of a target protein. These predictions are scored based on binding affinity, typically expressed in kcal/mol, which helps in prioritizing compounds for synthesis and biological testing. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, in studies involving thieno[3,2-d]pyrimidine derivatives targeting cyclooxygenase (COX) enzymes, molecular docking has been used to predict binding affinities. One study found that a specific benzo-thieno[3,2-d]pyrimidine derivative (compound 3d) exhibited strong binding affinities of -8.7 kcal/mol and -8.9 kcal/mol towards COX-1 and COX-2, respectively. researchgate.net This predictive power is crucial for identifying potent inhibitors. researchgate.net
Similarly, docking studies on a series of thieno[3,2-d]pyrimidine derivatives targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases) have revealed potent inhibitors with sub-micromolar IC₅₀ values, highlighting the utility of docking in identifying selective enzyme inhibitors. nih.gov The accuracy of these affinity predictions is vital, as it allows for the differentiation of binders from non-binders and helps rank potential drug candidates. nih.gov
Table 1: Predicted Binding Affinities of Thieno[3,2-d]pyrimidine Derivatives for Target Proteins
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzo-thieno[3,2-d]pyrimidine (Compound 3d) | COX-1 | -8.7 | researchgate.net |
| Benzo-thieno[3,2-d]pyrimidine (Compound 3d) | COX-2 | -8.9 | researchgate.net |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (Compound 3j) | h-NTPdase1 | Not specified in kcal/mol, but IC₅₀ was 0.62 µM | nih.gov |
| Thieno[3,2-d]pyrimidine derivative (Compound 4d) | h-NTPdase2 | Not specified in kcal/mol, but IC₅₀ was 0.33 µM | nih.gov |
| Thieno[3,2-d]pyrimidine derivative (Compound 4c) | h-NTPdase3 | Not specified in kcal/mol, but IC₅₀ was 0.13 µM | nih.gov |
| Thieno[3,2-d]pyrimidine derivative (Compound 3b) | h-NTPdase8 | Not specified in kcal/mol, but IC₅₀ was 0.32 µM | nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-protein complex, allowing for a thorough analysis of the specific molecular interactions that stabilize the binding. These interactions primarily include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For example, the selective binding of certain thieno[3,2-d]pyrimidine derivatives to the COX-2 enzyme has been attributed to the formation of specific hydrogen bonds. researchgate.net Docking studies revealed that the hydroxyl groups of one derivative formed crucial hydrogen bonds with the amino acid residue ASN382 in the COX-2 active site, an interaction pattern common among selective COX-2 inhibitors. researchgate.net
In the case of h-NTPDase inhibitors, molecular docking studies of the most potent and selective thieno[3,2-d]pyrimidine compounds have successfully identified key interactions with important amino acid residues within the enzyme's binding site. nih.gov These detailed interaction maps are fundamental for structure-activity relationship (SAR) studies, explaining why certain chemical modifications enhance or diminish biological activity.
Table 2: Key Molecular Interactions of Thieno[3,2-d]pyrimidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Benzo-thieno[3,2-d]pyrimidine | COX-2 | ASN382 | Hydrogen Bonding | researchgate.net |
| Thieno[3,2-d]pyrimidine derivatives | h-NTPdases (1, 2, 3, 8) | Specific amino acid residues in the active site | Not specified, but includes hydrogen bonding and hydrophobic interactions | nih.gov |
X-ray Crystallography for Ligand-Target Complex Structure Elucidation (e.g., with Tubulin)
While molecular docking provides valuable predictions, X-ray crystallography offers definitive, high-resolution experimental data on the three-dimensional structure of a ligand-protein complex. This technique is the gold standard for validating docking poses and understanding the precise geometry of molecular interactions. There are reports of some 5,6,7,8-tetrahydrobenzo dundee.ac.ukbhsai.orgthieno[2,3-d]pyrimidine (B153573) derivatives showing potency against cell lines that may exhibit resistance mediated by βIII-tubulin, suggesting tubulin as a potential target. nih.gov However, specific X-ray crystallography studies elucidating the binding of a 2-methylthieno[3,2-d]pyrimidine derivative to a target like tubulin were not identified in the searched literature. Such experimental data would be invaluable for confirming computational predictions and providing a solid foundation for further structure-based drug design.
In Silico Screening and Rational Drug Design Approaches
In silico screening involves the computational evaluation of large libraries of virtual compounds to identify those that are most likely to bind to a drug target. This approach, combined with rational drug design, accelerates the discovery of novel hits and leads. The thienopyrimidine scaffold is a prime candidate for such strategies. For example, thieno[2,3-d]pyrimidines have been designed as nonclassical lipophilic inhibitors of dihydrofolate reductase (DHFR), a key target in cancer therapy. nih.gov
Rational drug design often involves creating bioisosteres of known active compounds. The thieno[2,3-d]pyrimidine core, for instance, is considered a bioisostere of 4-anilinoquinazoline, which is the backbone of several clinically used EGFR inhibitors. nih.gov This principle of bioisosteric replacement is a powerful strategy in rational design, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.gov By applying these in silico methods, researchers can design novel derivatives of the this compound scaffold with tailored biological activities. nih.gov
Ligand-Based Scaffold Hopping Methodologies
Scaffold hopping is a computational strategy used in drug design to identify new molecular cores (scaffolds) that are structurally different from a known active compound but retain similar biological activity. bhsai.orgnih.gov This is achieved by preserving the three-dimensional arrangement of key pharmacophoric features while replacing the central molecular framework. nih.gov The goal is to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to find compounds with novel intellectual property. bhsai.org
The thieno[3,2-d]pyrimidine scaffold itself can be the result of a scaffold hopping exercise. For example, a phenyl ring in a known drug could be replaced by a thiophene (B33073), or a different heterocyclic system could be replaced by the thienopyrimidine core to improve properties like solubility. nih.gov This strategy is particularly valuable when the original scaffold is associated with undesirable properties. bhsai.org Given that the thienopyrimidine scaffold is a bioisostere of purine (B94841), it represents a classic example of a scaffold that can be used to replace the purine core in many kinase inhibitors to explore new chemical space and biological outcomes. nih.gov
Advanced Research Applications of 2 Methylthieno 3,2 D Pyrimidine Derivatives
Development of Novel Anticancer Agents
Derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold are actively being investigated for their potential as anticancer agents, with research focusing on their ability to inhibit key cellular processes involved in tumor growth and proliferation. researchgate.netnih.govscielo.br These compounds are considered bioisosteres of quinazoline, a core structure in several approved anticancer drugs, which further supports their therapeutic potential. scielo.br
One area of significant interest is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov Overexpression or dysregulation of these kinases is a hallmark of many cancers. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated potent inhibitory activity against EGFR, with some compounds surpassing the efficacy of the established drug lapatinib. nih.gov A series of thieno[3,2-d]pyrimidine derivatives were developed as highly selective inhibitors of CDK7, a key regulator of the cell cycle and transcription. nih.gov One lead compound from this series, compound 36 , exhibited potent CDK7 inhibition and demonstrated significant efficacy in a triple-negative breast cancer xenograft mouse model when administered orally. nih.gov
Researchers have also explored the cytotoxic effects of these derivatives against a variety of cancer cell lines. Novel thieno[2,3-d]pyrimidine derivatives have shown considerable anticancer activity against human breast cancer (MCF-7), with several compounds exhibiting higher potency than the standard chemotherapy drug, Doxorubicin (B1662922). researchgate.netalliedacademies.org For example, compounds 9, 12, 13, and 14 in one study displayed IC50 values ranging from 22.12 to 29.22 μM, which were lower than that of Doxorubicin (30.40 μM). alliedacademies.org Another study identified 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a particularly active compound, showing broad cytotoxic activity across numerous cancer cell lines, with notable efficacy against the MDA-MB-435 melanoma cell line. mdpi.comresearchgate.net
Furthermore, the incorporation of other chemical moieties, such as a diaryl urea (B33335) group, has led to the development of thieno[3,2-d]pyrimidine derivatives with potent antitumor activities against cell lines including H460 (lung), HT-29 (colon), MKN-45 (gastric), and MDA-MB-231 (breast). nih.gov The most promising compound from this series, 29a , displayed IC50 values in the nanomolar range against these cell lines. nih.gov
The mechanism of action for some of these compounds extends to the inhibition of other critical cellular targets. For instance, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, 5d , was identified as a potent and selective inhibitor of d-dopachrome (B1263922) tautomerase (MIF2), an enzyme implicated in the proliferation of non-small cell lung cancer cells. acs.orgnih.gov
| Compound/Derivative | Cancer Cell Line(s) | Key Findings |
| Thieno[2,3-d]pyrimidine derivatives 9, 12, 13, 14 | MCF-7 (Breast) | Showed higher anti-breast cancer activity than Doxorubicin, with IC50 values of 27.83, 29.22, 22.52, and 22.12 μM respectively. researchgate.netalliedacademies.org |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Various, including MDA-MB-435 (Melanoma) | Possesses cytotoxic activity on almost all cancer cell lines, with the highest sensitivity observed in the melanoma cell line. mdpi.comresearchgate.net |
| Thieno[2,3-d] researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives 10b and 10e | MCF-7 (Breast) | Exhibited excellent potency with IC50 values of 19.4 and 14.5 μM, respectively, compared to doxorubicin (IC50 = 40.0 μM). nih.gov |
| Pyridothienopyrimidine derivatives 3a, 5a, 9b | HepG-2 (Liver), MCF-7 (Breast) | Displayed potent cytotoxic activity with IC50 ranges of 1.17–2.79 µM and suppressed EGFR with IC50 ranges of 7.27–17.29 nM. nih.gov |
| Thieno[3,2-d]pyrimidine derivative 29a | H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), MDA-MB-231 (Breast) | Showed potent antitumor activities with IC50 values of 0.081, 0.058, 0.18, and 0.23 μM, respectively. nih.gov |
| Thieno[3,2-d]pyrimidine derivative 36 | Triple-Negative Breast Cancer (in vivo) | Demonstrated strong efficacy in a xenograft mouse model with oral administration. nih.gov |
| 2-mercaptothienopyrimidine and thienotriazine derivatives | MCF-7 (Breast), HepG-2 (Liver), PC-3 (Prostate) | Screened for biological activity against these cancer cell lines. ekb.eg |
Anti-Infective Research: Antibacterial, Antifungal, Antiparasitic, and Antiviral Agents
The thieno[3,2-d]pyrimidine core is a valuable scaffold in the quest for new anti-infective agents to combat the growing threat of drug-resistant pathogens.
In the realm of antibacterial research, derivatives of thieno[2,3-d]pyrimidine have demonstrated notable activity. For example, certain furanyl-thieno[2,3-d]pyrimidin-4-ones have shown MIC values ranging from 4–100 mg/L against various Gram-positive and Gram-negative bacteria. nih.gov A particularly interesting discovery involved a set of thieno[2,3-d]pyrimidinedione derivatives. One compound from this series, compound 2 , displayed potent and selective antibacterial activity against a range of antibiotic-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Staphylococcus aureus (VRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and Vancomycin-resistant Enterococcus (VRE). nih.gov Importantly, this compound showed minimal cytotoxicity against mammalian cells. nih.gov
Furthermore, the synthesis of novel pyridothienopyrimidine derivatives has yielded compounds with significant broad-spectrum antimicrobial activity. Compounds 3a, 5a, and 9b from one study exhibited MIC values in the range of 4–16 µg/mL against five bacterial and five fungal strains. nih.gov Specifically, the 2,4-dichloro derivative 3a showed more potent activity than amoxicillin (B794) against B. subtilis and B. cereus. nih.gov
The antifungal potential of these compounds has also been explored. The aforementioned pyridothienopyrimidine derivatives 3a, 5a, and 9b demonstrated notable antifungal activity as part of their broad-spectrum antimicrobial profile. nih.gov
While the provided information focuses primarily on antibacterial and antifungal activities, the broader class of thienopyrimidines has been investigated for a wide range of pharmacological properties, including antiparasitic and antiviral effects, highlighting the versatility of this chemical scaffold in anti-infective research. nih.gov
| Compound/Derivative | Target Organism(s) | Key Findings |
| Thieno[2,3-d]pyrimidinedione derivative 2 | MRSA, VRSA, VISA, VRE | Potent and selective antibacterial activity against antibiotic-resistant Gram-positive bacteria with minimal cytotoxicity. nih.gov |
| Pyridothienopyrimidine derivatives 3a, 5a, 9b | 5 bacterial and 5 fungal strains | Broad-spectrum antimicrobial activity with MICs ranging from 4–16 µg/mL. nih.gov |
| 2,4-dichloro derivative 3a | B. subtilis, B. cereus | More potent antibacterial activity than amoxicillin against these strains. nih.gov |
Anti-Inflammatory Research Initiatives
Chronic inflammation is a key factor in numerous diseases, and the development of safer anti-inflammatory drugs is a major goal of medicinal chemistry. Thieno[3,2-d]pyrimidine derivatives have emerged as promising candidates in this area, largely due to their ability to inhibit the production of pro-inflammatory mediators. nih.gov
A significant advantage of these compounds is the absence of the carboxylic acid moiety that is common to most nonsteroidal anti-inflammatory drugs (NSAIDs) and is associated with gastrointestinal side effects. nih.gov Research has focused on synthesizing new derivatives and evaluating their in vivo anti-inflammatory activity.
In one study, a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were synthesized and tested using the carrageenan-induced paw edema model in rats. nih.gov All tested compounds significantly reduced paw edema, with activity comparable to the standard anti-inflammatory drug, diclofenac (B195802) sodium. nih.gov The mechanism of action was linked to a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in the blood serum. nih.gov
Notably, compound 4c from this series demonstrated the most potent in vivo anti-inflammatory activity, with a protective effect of 35%, 36%, and 42% against paw edema at 1, 2, and 3 hours, respectively. nih.gov This level of activity was comparable to that of diclofenac. nih.gov Furthermore, compounds 4a, 4e, 4f, and 4i also showed significant anti-inflammatory effects and a reduction in PGE2 levels. nih.gov These findings suggest that thienopyrimidines represent a promising class of non-acidic anti-inflammatory agents.
| Compound/Derivative | In Vivo Model | Key Findings |
| 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives | Carrageenan-induced paw edema in rats | All tested compounds significantly reduced paw edema and decreased serum PGE2 levels. nih.gov |
| Compound 4c | Carrageenan-induced paw edema in rats | Exhibited the most potent anti-inflammatory activity, comparable to diclofenac, with up to 42% protection against edema. nih.gov |
| Compounds 4a, 4e, 4f, 4i | Carrageenan-induced paw edema in rats | Showed significant anti-inflammatory activity and a reduction in PGE2 concentration. nih.gov |
Investigations in Neuropharmacology
The thieno[3,2-d]pyrimidine scaffold is also being explored for its potential in the field of neuropharmacology, with studies investigating its effects on the central nervous system (CNS). The structural relationship of thienopyrimidines to purines, which play crucial roles as neurotransmitters and neuromodulators in the brain, provides a strong rationale for this line of research. researchgate.netnih.gov
While the specific applications of 2-Methylthieno[3,2-d]pyrimidine derivatives in neuropharmacology are part of a broader investigation into the CNS protective effects of the thienopyrimidine class, the initial findings are promising. nih.gov Research in this area aims to uncover the potential of these compounds to modulate neuronal function and offer therapeutic benefits for a range of neurological disorders.
One area of investigation is the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes that regulate purinergic signaling in the nervous system. A series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their inhibitory activity against various h-NTPDase isoforms. nih.gov Several compounds were identified as potent and selective inhibitors of specific isoforms. For example, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) was a selective inhibitor of h-NTPDase1, while compounds 4d , 4c , and 3b selectively inhibited h-NTPdase2, h-NTPdase3, and h-NTPdase8, respectively, with IC50 values in the sub-micromolar range. nih.gov This selective inhibition of NTPDases suggests that these compounds could be valuable tools for studying purinergic signaling and may have therapeutic potential in neurological conditions where this pathway is dysregulated.
Further research is needed to fully elucidate the specific mechanisms of action and therapeutic potential of this compound derivatives in the context of neuropharmacology.
| Compound/Derivative | Target | Key Findings |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j) | h-NTPDase1 | Selective inhibitor with an IC50 value of 0.62±0.02 μM. nih.gov |
| Compound 4d | h-NTPDase2 | Potent inhibitor with an IC50 value of 0.33±0.09 μM. nih.gov |
| Compound 4c | h-NTPDase3 | Selective inhibitor with an IC50 value of 0.13±0.06 μM. nih.gov |
| Compound 3b | h-NTPDase8 | Selective inhibitor with an IC50 value of 0.32±0.10 μM. nih.gov |
Potential Applications in Agricultural Chemistry
The biological activity of thieno[3,2-d]pyrimidine derivatives is not limited to human medicine; these compounds also show promise in the field of agricultural chemistry. Their demonstrated efficacy as antibacterial and antifungal agents suggests potential applications as crop protection agents.
The development of new fungicides and bactericides is crucial for ensuring food security and managing plant diseases. The thieno[2,3-d]pyrimidinedione derivatives that have shown potent activity against human bacterial pathogens, for instance, could be investigated for their ability to control plant bacterial diseases. nih.gov Similarly, the broad-spectrum antifungal activity observed in some pyridothienopyrimidine derivatives could be harnessed for the development of new fungicides to protect crops from fungal infections. nih.gov
The structural diversity that can be achieved with the thieno[3,2-d]pyrimidine scaffold allows for the synthesis of a wide range of compounds that can be screened for herbicidal, insecticidal, and plant growth regulatory activities. While the current body of research primarily focuses on the medicinal applications of these compounds, their inherent biological activity warrants further exploration in the context of agriculture. The same properties that make them effective against human pathogens and cellular processes could be tailored to target pests and diseases that affect crops.
Challenges and Future Research Directions in 2 Methylthieno 3,2 D Pyrimidine Research
Comprehensive Elucidation of Broader Biological Activities and Therapeutic Potential
Derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sci-hub.senih.gov However, the full therapeutic potential of 2-methylthieno[3,2-d]pyrimidine itself and its specifically substituted analogs remains to be comprehensively explored.
Anticancer Activity: A significant body of research has focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. nih.govnih.gov These compounds have shown inhibitory activity against various cancer cell lines, including breast, liver, and prostate cancer. ekb.egekb.eg For instance, certain thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinases, including mutant forms that confer resistance to existing therapies. nih.govresearchgate.net Others have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and tubulin polymerization, both crucial targets in cancer therapy. nih.govnih.gov Future research should aim to screen this compound derivatives against a wider panel of cancer cell lines and explore their efficacy in in vivo cancer models.
Other Therapeutic Areas: Beyond cancer, thienopyrimidines have shown promise as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis. nih.gov They have also been investigated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological processes. nih.gov Further studies are warranted to investigate the potential of this compound derivatives in these and other therapeutic areas, such as inflammatory and infectious diseases.
Rational Design of Highly Potent and Selective Ligands
The rational design of ligands that exhibit high potency and selectivity for their biological targets is a cornerstone of modern drug discovery. This approach is particularly relevant for the development of this compound-based therapeutics to minimize off-target effects and enhance efficacy.
Structure-activity relationship (SAR) studies are crucial in this regard. For example, research on thieno[2,3-d]pyrimidine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) revealed that structural modifications at the C6 position significantly impact kinase activity. sci-hub.se Similarly, studies on cyclin-dependent kinase 7 (CDK7) inhibitors showed that the thiophene (B33073) core and the incorporation of a fluorine atom into a piperidine (B6355638) ring were critical for selectivity and metabolic stability, respectively. nih.gov Molecular docking studies can further elucidate the binding interactions between ligands and their target proteins, providing valuable insights for the design of more potent inhibitors. nih.govnih.gov By combining SAR data with computational modeling, researchers can rationally design novel this compound analogs with improved affinity and selectivity for specific biological targets.
Advanced Mechanistic Investigations to Uncover Detailed Biological Processes
Understanding the detailed molecular mechanisms by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. While some studies have begun to shed light on these mechanisms, further in-depth investigations are required.
For instance, a thieno[3,2-d]pyrimidine derivative, compound B1, which acts as an EGFR inhibitor, was found to block the G2/M phase of the cell cycle and induce apoptosis in non-small cell lung cancer cells. nih.gov Similarly, other thieno[3,2-d]pyrimidine analogs have been shown to induce G2/M phase arrest and apoptosis by inhibiting tubulin polymerization. nih.gov In the context of D-dopachrome (B1263922) tautomerase (MIF2) inhibition, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to suppress cancer cell proliferation by deactivating the mitogen-activated protein kinase (MAPK) pathway. nih.gov Future research should employ a range of advanced molecular and cellular biology techniques to further dissect the signaling pathways and downstream effector molecules modulated by this compound derivatives.
Design of Analogs with Enhanced Pharmacological Profiles
A critical aspect of drug development is the optimization of the pharmacological profile of lead compounds, encompassing their absorption, distribution, metabolism, and excretion (ADME) properties. While some thieno[2,3-d]pyrimidine (B153573) derivatives have shown good pharmacokinetic parameters, others have been hampered by poor metabolic stability. sci-hub.se
Future efforts should focus on designing analogs of this compound with improved metabolic stability and oral bioavailability. This can be achieved through various medicinal chemistry strategies, such as the introduction of metabolic blockers or the modification of physicochemical properties to enhance absorption. For example, the incorporation of a fluorine atom into a piperidine ring of a thieno[3,2-d]pyrimidine derivative was shown to enhance its metabolic stability. nih.gov A comprehensive evaluation of the ADME properties of new analogs in preclinical models will be crucial for identifying candidates with the potential for successful clinical development.
Q & A
Q. Advanced Research Focus
- 2-Position Substituents : Methoxy or methyl groups enhance solubility and modulate electron density, affecting binding affinity. For example, 2-methoxy derivatives show improved kinase inhibition compared to chloro-substituted analogs .
- 7-Position Substituents : Bulky aryl groups (e.g., phenyl, trifluoromethylphenyl) increase steric hindrance, altering selectivity toward targets like MIF2 .
SAR studies recommend systematic substitution with electron-withdrawing/donating groups and computational modeling (DFT, MD simulations) to predict activity .
How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Advanced Research Focus
Discrepancies often arise from off-target effects or assay variability. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition with cellular viability assays (e.g., MTT) .
- Metabolic Stability Tests : Assess pharmacokinetic parameters (e.g., microsomal stability) to rule out bioavailability issues .
- Crystallographic Analysis : Resolve binding mode ambiguities (e.g., competitive vs. allosteric inhibition) .
What purification and characterization techniques are critical for ensuring compound integrity?
Q. Basic Research Focus
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) .
- Characterization :
- NMR : Confirm regiochemistry of substituents (e.g., H NMR for methyl group integration) .
- HRMS : Verify molecular formula accuracy .
- HPLC : Assess purity (>95% for biological testing) .
What advanced methodologies elucidate the interaction between 2-methylthieno[3,2-d]pyrimidines and enzymatic targets?
Q. Advanced Research Focus
- Biophysical Techniques : Surface plasmon resonance (SPR) quantifies binding kinetics (, ) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to guide rational design .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for binding .
How can synthetic routes be optimized for scalability while maintaining yield and purity?
Q. Advanced Research Focus
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency in aryl substitutions .
- Flow Chemistry : Continuous reactors reduce reaction times and by-products for steps like cyclization .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software tools .
What analytical strategies differentiate regioisomers in thieno[3,2-d]pyrimidine synthesis?
Q. Basic Research Focus
- 2D NMR (COSY, NOESY) : Assign proton-proton correlations to confirm substituent positions .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch in carboxylic acid derivatives) .
- X-ray Diffraction : Definitive structural assignment for ambiguous cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
